Cas no 1935916-08-7 (6-fluoro-1H-pyrazolo3,4-bpyridine)

6-fluoro-1H-pyrazolo3,4-bpyridine 化学的及び物理的性質
名前と識別子
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- EN300-24793396
- 1822875-30-8
- 1935916-08-7
- 6-Fluoro-1H-pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[3,4-b]pyridine, 6-fluoro-
- 6-fluoro-1H-pyrazolo3,4-bpyridine
-
- MDL: MFCD22398818
- インチ: 1S/C6H4FN3/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H,8,9,10)
- InChIKey: FYEHVSCYKBLZLX-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C2C=NNC2=N1
計算された属性
- せいみつぶんしりょう: 137.03892530g/mol
- どういたいしつりょう: 137.03892530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 1.481±0.06 g/cm3(Predicted)
- ふってん: 302.8±22.0 °C(Predicted)
- 酸性度係数(pKa): 9.13±0.40(Predicted)
6-fluoro-1H-pyrazolo3,4-bpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24793396-0.5g |
6-fluoro-1H-pyrazolo[3,4-b]pyridine |
1935916-08-7 | 95% | 0.5g |
$480.0 | 2024-06-19 | |
Enamine | EN300-24793396-1.0g |
6-fluoro-1H-pyrazolo[3,4-b]pyridine |
1935916-08-7 | 95% | 1.0g |
$614.0 | 2024-06-19 | |
Enamine | EN300-24793396-0.1g |
6-fluoro-1H-pyrazolo[3,4-b]pyridine |
1935916-08-7 | 95% | 0.1g |
$202.0 | 2024-06-19 | |
Enamine | EN300-24793396-2.5g |
6-fluoro-1H-pyrazolo[3,4-b]pyridine |
1935916-08-7 | 95% | 2.5g |
$1202.0 | 2024-06-19 | |
Enamine | EN300-24793396-10g |
6-fluoro-1H-pyrazolo[3,4-b]pyridine |
1935916-08-7 | 95% | 10g |
$2638.0 | 2023-09-15 | |
Aaron | AR027YPW-500mg |
6-fluoro-1H-pyrazolo[3,4-b]pyridine |
1935916-08-7 | 95% | 500mg |
$685.00 | 2025-02-15 | |
Enamine | EN300-24793396-5.0g |
6-fluoro-1H-pyrazolo[3,4-b]pyridine |
1935916-08-7 | 95% | 5.0g |
$1779.0 | 2024-06-19 | |
Enamine | EN300-24793396-10.0g |
6-fluoro-1H-pyrazolo[3,4-b]pyridine |
1935916-08-7 | 95% | 10.0g |
$2638.0 | 2024-06-19 | |
Enamine | EN300-24793396-0.05g |
6-fluoro-1H-pyrazolo[3,4-b]pyridine |
1935916-08-7 | 95% | 0.05g |
$135.0 | 2024-06-19 | |
Enamine | EN300-24793396-0.25g |
6-fluoro-1H-pyrazolo[3,4-b]pyridine |
1935916-08-7 | 95% | 0.25g |
$289.0 | 2024-06-19 |
6-fluoro-1H-pyrazolo3,4-bpyridine 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
6-fluoro-1H-pyrazolo3,4-bpyridineに関する追加情報
Introduction to 6-Fluoro-1H-Pyrazolo[3,4-b]Pyridine (CAS No. 1935916-08-7)
The compound 6-fluoro-1H-pyrazolo[3,4-b]pyridine (CAS No. 1935916-08-7) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of pyrazolopyridines, which are known for their unique electronic properties and potential applications in drug design and advanced materials. The pyrazolo[3,4-b]pyridine core is a fused bicyclic system consisting of a pyrazole ring fused to a pyridine ring, creating a structure with both aromaticity and conjugation. The presence of a fluorine atom at the 6-position introduces additional electronic effects, making this compound particularly interesting for various research applications.
Recent studies have highlighted the importance of 6-fluoro-1H-pyrazolo[3,4-b]pyridine in the development of novel pharmaceutical agents. The compound's ability to act as a building block for more complex molecules has been exploited in the synthesis of potential drug candidates targeting various therapeutic areas. For instance, researchers have explored its role in the development of kinase inhibitors, where the pyrazolo[3,4-b]pyridine framework serves as a scaffold for binding to specific protein targets. The fluorine substitution at position 6 has been shown to enhance the compound's bioavailability and selectivity, making it a valuable component in medicinal chemistry.
In addition to its pharmacological applications, 6-fluoro-1H-pyrazolo[3,4-b]pyridine has also found relevance in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as in the development of light-emitting diodes (LEDs) and field-effect transistors (FETs). The conjugated system within the molecule facilitates efficient charge transport, which is crucial for these applications. Recent advancements in synthetic methodologies have enabled the large-scale production of this compound with high purity, further enhancing its potential for industrial applications.
The synthesis of 6-fluoro-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions that combine elements of aromatic chemistry and heterocyclic synthesis. One common approach involves the cyclization of appropriately substituted precursors under acidic or basic conditions. The introduction of the fluorine atom at position 6 often requires careful control over reaction conditions to ensure regioselectivity and avoid unwanted side reactions. Researchers have also explored alternative synthetic routes using transition metal catalysts to improve reaction efficiency and yield.
From an environmental perspective, understanding the fate and behavior of 6-fluoro-1H-pyrazolo[3,4-b]pyridine in different ecosystems is crucial for assessing its potential impact on human health and the environment. Recent studies have focused on evaluating its biodegradability and toxicity profiles under various conditions. These studies have provided valuable insights into its persistence in aquatic environments and its potential effects on non-target organisms.
In conclusion, 6-fluoro-1H-pyrazolo[3,4-b]pyridine (CAS No. 1935916-08-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional properties make it an invaluable tool for researchers in fields such as drug discovery, materials science, and environmental chemistry. As ongoing research continues to uncover new applications and improve synthetic methodologies, this compound is poised to play an increasingly important role in both academic and industrial settings.
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